molecular formula C23H18N4O3S B3046191 3-(3,4-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207047-58-2

3-(3,4-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3046191
CAS No.: 1207047-58-2
M. Wt: 430.5
InChI Key: JQUXRJPAZLYQAW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS: 1207047-58-2) is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at position 3 and a (3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl moiety at position 1 (Fig. 1). Its molecular formula is C₂₃H₁₈N₄O₃S, with a molecular weight of 430.5 g/mol . The compound’s structural complexity arises from the integration of pharmacophoric elements:

  • Quinazoline-2,4-dione: Known for diverse bioactivities, including antimicrobial and enzyme inhibition.
  • 1,2,4-Oxadiazole-thiophene hybrid: Contributes to electronic stabilization and intermolecular interactions, often linked to antimicrobial and anticancer properties .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-14-9-10-16(12-15(14)2)27-22(28)17-6-3-4-7-18(17)26(23(27)29)13-20-24-21(25-30-20)19-8-5-11-31-19/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUXRJPAZLYQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115774
Record name 3-(3,4-Dimethylphenyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207047-58-2
Record name 3-(3,4-Dimethylphenyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207047-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound by reviewing relevant research findings, case studies, and data tables.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. The compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Efficacy : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm. The Minimum Inhibitory Concentration (MIC) values were reported as 75 to 80 mg/mL .
  • Mechanism of Action : The antibacterial activity is believed to be linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolone-like compounds. This mechanism is crucial in preventing bacterial replication and overcoming resistance issues .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential interactions with key targets in cancer cells.

Case Studies:

  • EGFR/BRAF Inhibition : In vitro studies indicated that derivatives similar to the compound could act as dual inhibitors of EGFR and BRAF V600E mutations. Such activity was associated with significant antiproliferative effects on cancer cell lines .
  • Cell Cycle Arrest : Some derivatives demonstrated the ability to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. This was supported by molecular docking studies that illustrated favorable binding interactions with target proteins involved in cell proliferation .

Pharmacological Profile

The pharmacological profile of the compound includes various activities beyond antimicrobial and anticancer effects.

Vasodilatory Effects:

Recent research highlighted that certain quinazoline derivatives exhibit vasodilatory effects through the sGC/cGMP pathway. This mechanism leads to relaxation of vascular smooth muscle and potential applications in treating hypertension .

Data Summary Table

Biological ActivityObserved EffectsMIC (mg/mL)Inhibition Zone (mm)
AntimicrobialModerate activity against bacteria75 - 8010 - 12
AnticancerEGFR/BRAF inhibition; cell cycle arrest--
VasodilatoryRelaxation of vascular smooth muscle--

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound vs. Thieno-Pyrimidine Derivatives: The thieno[2,3-d]pyrimidine-2,4-diones (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives) exhibit potent antimicrobial activity due to dual oxadiazole moieties, which disrupt microbial cell membranes or enzyme systems . The target compound’s 1,2,4-oxadiazole-thiophene substituent may similarly enhance antimicrobial efficacy by increasing lipophilicity and target binding . However, the quinazoline core’s larger molecular weight (430.5 vs. ~400–420 g/mol for thieno-pyrimidines) could reduce bioavailability .
  • Comparison with EPI-Active Quinazolines: Alkylaminoquinazoline derivatives with morpholine-propyl chains act as efflux pump inhibitors (EPIs) against P. aeruginosa by blocking antibiotic resistance mechanisms . While the target compound lacks a morpholine group, its 3,4-dimethylphenyl substituent may compensate by enhancing membrane interaction, though direct EPI activity remains unverified .

Structural Advantages and Limitations

  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole :
    The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to 1,3,4-oxadiazole derivatives, which are prone to enzymatic degradation .
  • Thiophene Integration : The thiophene moiety in the target compound may improve π-π stacking with microbial enzymes, a feature absent in triazole-based analogs .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC .
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
  • Adjust stoichiometry of alkylating agents to minimize side reactions .

Which spectroscopic techniques effectively characterize this compound, and how can discrepancies in NMR/IR data be resolved?

Basic Research Focus
Standard techniques include:

  • ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and oxadiazole (950–1250 cm⁻¹) stretches .

Q. Advanced Resolution of Discrepancies :

  • DFT Calculations : Compare experimental IR/NMR with B3LYP/6-311G(d,p)-predicted values to validate assignments .
  • Solvent Effects : Account for solvent polarity in NMR simulations (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

How can DFT predict electronic properties and reactivity of this compound?

Q. Advanced Research Focus

  • Geometry Optimization : Use B3LYP/6-311G(d,p) to model ground-state structures and torsional flexibility (e.g., thiophene-oxadiazole dihedral angles) .
  • HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~3–5 eV) to predict charge-transfer behavior and redox stability .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for SAR studies (e.g., methylphenyl substituents) .

Q. Methodological Note :

  • Include solvent corrections (PCM model) for aqueous reactivity predictions.
  • Validate with experimental UV-Vis and cyclic voltammetry .

What strategies evaluate antimicrobial activity and interpret conflicting bioactivity data?

Q. Advanced Research Focus

  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Data Interpretation :
    • Cross-reference with structural analogs (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives) to identify critical substituents .
    • Address contradictions via dose-response curves and time-kill assays to distinguish static vs. cidal effects.
  • Mechanistic Studies : Probe membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .

How to design SAR studies for thiophene-oxadiazole modifications?

Q. Advanced Research Focus

  • Systematic Substitution : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .
  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) to measure target binding affinity.
    • Molecular docking (AutoDock Vina) to predict interactions with microbial enzymes .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

How to resolve contradictions between computational predictions and experimental results?

Q. Advanced Research Focus

  • Basis Set Validation : Test larger basis sets (e.g., 6-311++G(d,p)) for improved accuracy in vibrational frequency calculations .
  • Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational sampling in solution .
  • Experimental Replication : Repeat spectral measurements under controlled humidity/temperature to minimize artifacts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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